methyl 5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate
Description
Methyl 5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate is a synthetic organic compound combining a furoate ester backbone with a substituted coumarin (chromen-2-one) moiety. The structure features a methyl group at the 5-position of the furan ring, a propyl substituent at the 4-position of the chromen-2-one core, and an oxymethyl linker bridging the two aromatic systems. Its synthesis likely involves multi-step organic reactions, including esterification and ether formation, as inferred from analogous compounds .
Properties
IUPAC Name |
methyl 5-methyl-4-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-4-5-13-9-19(21)26-17-10-15(6-7-16(13)17)24-11-14-8-18(20(22)23-3)25-12(14)2/h6-10H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWQLGGKCERRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen Moiety: The chromen (coumarin) structure can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the chromen derivative reacts with a furan carboxylic acid derivative in the presence of a Lewis acid catalyst.
Esterification: The final step involves esterification, where the carboxylic acid group of the furan ring is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and chromen moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups in the chromen and ester functionalities. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate involves its interaction with various molecular targets. The chromen moiety can interact with enzymes and receptors, modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of methyl 5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate can be categorized based on modifications to the furoate ester, chromen-2-one core, or substituent patterns. Below is a detailed comparison with key analogs identified in the literature:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Effects :
- The propyl group in the target compound may confer moderate lipophilicity compared to the hexyl and phenyl groups in CAS 405916-99-6, which likely increase membrane permeability .
- Chromen-2-one derivatives with 4-alkyl/aryl substituents (e.g., propyl, phenyl) are often associated with enhanced bioactivity, such as anticoagulant or antioxidant effects, though direct evidence for this compound is absent.
Functional Group Variations: The oxymethyl linker in the target compound contrasts with the direct ether linkages in simpler furoate esters (e.g., methyl furfuryl acetate). This structural difference may influence metabolic stability or enzymatic interactions .
Regulatory Status :
- While methyl 2-furoate derivatives are approved as feed additives in the EU , the target compound’s structural complexity suggests it may require additional safety evaluations before similar applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
